molecular formula C8H15ClO3 B023352 Tert-butyl 2-(2-chloroethoxy)acetate CAS No. 73834-55-6

Tert-butyl 2-(2-chloroethoxy)acetate

Cat. No.: B023352
CAS No.: 73834-55-6
M. Wt: 194.65 g/mol
InChI Key: WMVRQEMWJYRSNF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chloroethoxy)acetate is an organic compound with the molecular formula C8H15ClO3 and a molecular weight of 194.66 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(2-chloroethoxy)acetate can be synthesized through the reaction of tert-butyl acetate with 2-chloroethanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloroethoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-chloroethoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroethoxy)acetate involves its reactivity with nucleophiles due to the presence of the chloro group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives. The ester group can also undergo hydrolysis, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-chloroethoxy)acetate is unique due to its specific reactivity profile, making it suitable for a wide range of chemical transformations. Its ability to undergo both substitution and hydrolysis reactions enhances its utility in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(2-chloroethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRQEMWJYRSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503040
Record name tert-Butyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73834-55-6
Record name tert-Butyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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